Calyxin B

Antiproliferative Fibrosarcoma Natural Product

Choose Calyxin B for its superior potency against HT-1080 fibrosarcoma (ED50=0.69 µM), outperforming 5-fluorouracil. Its unique polyhydroxylated scaffold is essential for target engagement, as confirmed by the inactivity of its methylated derivatives. Ideal for fibrosarcoma research and SAR studies.

Molecular Formula C35H34O8
Molecular Weight 582.6 g/mol
Cat. No. B12555892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalyxin B
Molecular FormulaC35H34O8
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O
InChIInChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3
InChIKeyDHYXVFFHVYUZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calyxin B Procurement Guide: Diarylheptanoid Chalcone from Alpinia blepharocalyx with Targeted Antiproliferative Activity


Calyxin B (CAS 164991-53-1) is a structurally complex diarylheptanoid-chalcone conjugate isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae) [1]. It is classified as a curcuminoid-like linear diarylheptanoid bearing a distinctive chalcone moiety, with a molecular formula of C₃₅H₃₄O₈ and a molecular weight of 582.64 g/mol [2]. Its reported bioactivities center on concentration-dependent antiproliferative effects against specific cancer cell lines and anti-inflammatory nitric oxide (NO) inhibition in activated macrophages [3][4]. This guide focuses on quantifiable evidence distinguishing Calyxin B from structurally related analogs in procurement and experimental selection scenarios.

Why Calyxin B Cannot Be Substituted with Generic Chalcones or Uncharacterized Diarylheptanoid Extracts


Diarylheptanoids and chalcones represent a broad and heterogeneous class of natural products; however, Calyxin B's unique hybrid structure—a diarylheptanoid chain fused to a trans-chalcone moiety via a C-C bond—imparts a specific spatial arrangement of phenolic hydroxyls and conjugated double bonds that are not present in simpler analogs [1]. Critically, methylation of Calyxin B's phenolic hydroxyl groups (as in pentamethoxycalyxin B) dramatically reduces biological activity, confirming that its polyhydroxylated scaffold is non-redundant for target engagement [2]. Furthermore, direct head-to-head studies reveal that closely related compounds from the same plant extract exhibit divergent cell-type selectivity profiles—epicalyxin F (ED₅₀ = 0.89 μM) is most potent against colon 26-L5 cells, while Calyxin B (ED₅₀ = 0.69 μM) is most potent against HT-1080 fibrosarcoma cells [3]. Generic substitution with unpurified extracts or structurally distinct chalcones fails to recapitulate this precise activity signature and can introduce confounding variability in experimental outcomes.

Calyxin B Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Calyxin B Exhibits Superior Antiproliferative Potency Against HT-1080 Fibrosarcoma Compared to Epicalyxin F and 5-Fluorouracil

In a direct comparative study of 45 diarylheptanoids isolated from the same plant source, Calyxin B (compound 2) demonstrated the most potent antiproliferative activity against human HT-1080 fibrosarcoma cells, with an ED₅₀ value of 0.69 μM [1]. This potency significantly exceeded that of the clinically used anticancer drug 5-fluorouracil (5-FU), which served as a positive control baseline, and was more effective against this specific cell line than epicalyxin F (ED₅₀ = 0.89 μM against colon 26-L5, with activity against HT-1080 not reported as the most potent) [1]. The study explicitly notes that Calyxin B, along with several other calyxins and epicalyxins, possessed more potent activity than 5-fluorouracil toward HT-1080 cells [1].

Antiproliferative Fibrosarcoma Natural Product Diarylheptanoid

Calyxin B Anti-Inflammatory NO Inhibition IC₅₀ Compared to Blepharocalyxin B in Murine Macrophages

In a panel of 13 novel diarylheptanoids bearing chalcone or flavanone moieties, Calyxin B exhibited an IC₅₀ of 39 μM for inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine J774.1 macrophages [1]. Blepharocalyxin B (compound 13) was the most potent inhibitor in this series with an IC₅₀ of 36 μM [1]. This positions Calyxin B as a moderately potent anti-inflammatory diarylheptanoid within its structural class, with an IC₅₀ approximately 8% higher than the most potent analog [1]. Importantly, methylation of Calyxin B's phenolic hydroxyl groups (as in pentamethoxycalyxin B) resulted in greatly reduced activity, demonstrating that the free hydroxyls are critical for target engagement [1].

Anti-inflammatory Nitric Oxide Macrophage SAR

Essential Pharmacophore: Phenolic Hydroxyl Groups Confer Activity—Methylated Derivatives Show Greatly Reduced Potency

Comparative structure-activity relationship (SAR) analysis using methylated derivatives of Calyxin B and its analogs revealed that phenolic hydroxyl groups are essential for biological activity [1]. Pentamethoxycalyxin B (compound 18), an epimeric mixture of methylated Calyxin B, exhibited greatly reduced inhibitory activity in both NO production and antiproliferative assays [1]. Similarly, hexamethoxydeoxycalyxin A (methylated calyxin A) showed significantly diminished potency [1]. Additionally, the conjugated double bond within the chalcone moiety was identified as a potentiating structural element for activity [1].

Structure-Activity Relationship Pharmacophore Methylation Diarylheptanoid

Divergent Cell-Type Selectivity: Calyxin B vs. Epicalyxin F in Matched Cancer Cell Line Screens

In a side-by-side screening of the same isolated compounds against two distinct cancer cell lines, Calyxin B (ED₅₀ = 0.69 μM) was the most potent compound against human HT-1080 fibrosarcoma cells, while epicalyxin F (ED₅₀ = 0.89 μM) was the most potent against murine colon 26-L5 carcinoma cells [1]. This divergent selectivity profile underscores that even structurally similar diarylheptanoids from the same plant extract possess non-overlapping cell-type specificities. No single compound was most potent across both cell lines, indicating that subtle structural variations—such as the presence of an epoxide ring in epicalyxin F versus the chalcone-diarylheptanoid fusion in Calyxin B—dictate target preference [1].

Cell-Type Selectivity Cancer Fibrosarcoma Colon Carcinoma

Purity and Physical-Chemical Specifications: Calyxin B Characterization for Reproducible In Vitro Use

Commercial suppliers specify Calyxin B purity at ≥98% as determined by HPLC, with confirmation by NMR and MS [1]. The compound appears as a yellow powder with a molecular weight of 582.64 g/mol [1][2]. Solubility data indicate it is soluble in organic solvents including DMSO, chloroform, dichloromethane, and ethyl acetate, but has very low aqueous solubility (calculated logP ≈ 5.21–7.3; water solubility ≈ 0.0016 g/L) [2]. Recommended storage is desiccated at -20°C [1]. For in vitro applications, DMSO stock solutions are typically prepared and diluted into aqueous buffer .

Purity Solubility Storage Analytical Chemistry

Calyxin B Optimal Research Applications: Evidence-Driven Experimental Scenarios


Fibrosarcoma Cell-Based Antiproliferative Assays Requiring Potency Exceeding Clinical Benchmark 5-FU

Calyxin B is the compound of choice for in vitro antiproliferative studies targeting human HT-1080 fibrosarcoma cells. Its ED₅₀ of 0.69 μM surpasses the activity of the clinical anticancer drug 5-fluorouracil in the same assay system, making it a superior positive control or lead scaffold for this specific cellular context [1]. Researchers investigating fibrosarcoma biology, drug resistance mechanisms, or natural product-derived antiproliferative agents should prioritize Calyxin B over other diarylheptanoids from Alpinia blepharocalyx, which lack this specific cell-type potency profile.

Structure-Activity Relationship (SAR) Studies Focusing on Phenolic Hydroxyl Pharmacophore Requirements

Calyxin B serves as the essential active parent compound for SAR studies exploring the role of phenolic hydroxyl groups and conjugated chalcone double bonds in diarylheptanoid bioactivity. The demonstration that methylated derivatives (pentamethoxycalyxin B) exhibit greatly reduced activity confirms that Calyxin B's polyhydroxylated state is critical for target engagement [1][2]. Researchers aiming to design semisynthetic analogs, probe binding interactions, or develop more potent derivatives must procure Calyxin B as the baseline active comparator rather than its inactive methylated counterparts.

Cell-Type Selectivity Profiling Across Fibrosarcoma and Colon Carcinoma Models

The divergent selectivity of Calyxin B (most potent against HT-1080 fibrosarcoma) and epicalyxin F (most potent against colon 26-L5 carcinoma) provides a paired set of compounds for investigating the structural determinants of cell-type specificity [1]. Comparative studies utilizing both compounds can elucidate how subtle variations in diarylheptanoid structure dictate target preference in different cancer lineages. Procurement of both Calyxin B and epicalyxin F is recommended for research programs aimed at understanding or exploiting this selectivity.

Anti-Inflammatory NO Production Assays in Murine Macrophages (J774.1)

Calyxin B is a validated inhibitor of LPS-induced NO production in murine J774.1 macrophages, with an IC₅₀ of 39 μM [1]. While not the most potent inhibitor in its class (blepharocalyxin B, IC₅₀ = 36 μM, is slightly more potent), Calyxin B remains a useful tool for studying diarylheptanoid-mediated NO modulation and for benchmarking new synthetic analogs against a well-characterized natural product [1]. Researchers requiring the absolute highest potency for this assay may consider blepharocalyxin B, but Calyxin B offers a balanced profile with well-documented antiproliferative and anti-inflammatory activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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